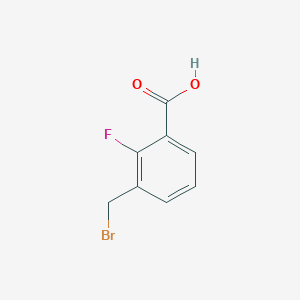

3-(Bromomethyl)-2-fluorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFZIBDRTJCLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597651 | |

| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680610-75-7 | |

| Record name | 3-(Bromomethyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendancy of Halogenated Benzoic Acids in Chemical Research

Halogenated benzoic acid derivatives are a cornerstone of modern organic and medicinal chemistry. acs.org Their prevalence stems from the profound influence that halogen atoms exert on the physicochemical properties of a molecule. apolloscientific.co.uk The incorporation of halogens like fluorine, chlorine, and bromine can enhance a compound's metabolic stability, binding affinity to biological targets, and membrane permeability, making them a favored feature in drug design. acs.orgapolloscientific.co.ukresearchgate.net

Fluorine, in particular, plays a critical role. Its small size and high electronegativity can alter the acidity (pKa) of the carboxylic acid group, influence molecular conformation, and block metabolic pathways, thereby improving a drug candidate's pharmacokinetic profile. researchgate.netmdpi.comnih.gov Furthermore, the carbon-halogen bond on the aromatic ring serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for constructing complex carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This dual ability to both fine-tune molecular properties and serve as a point for further chemical elaboration underpins the significance of halogenated benzoic acids in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comgoogle.comnih.gov

3 Bromomethyl 2 Fluorobenzoic Acid: a Multifaceted Synthetic Tool

Direct Halogenation Approaches

Direct halogenation focuses on the selective bromination of the methyl group of 2-fluoro-3-methylbenzoic acid. This approach is favored for its atom economy and straightforward nature. The key challenge lies in achieving high regioselectivity for the benzylic position over potential aromatic ring bromination.

The most common and effective method for the selective bromination of a benzylic methyl group is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. researchgate.netresearchgate.net This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a small concentration of bromine radicals. These radicals preferentially abstract a hydrogen atom from the benzylic position of the 2-fluoro-3-methylbenzoic acid, forming a stabilized benzyl radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although due to toxicity and environmental concerns, alternative solvents like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are now preferred. researchgate.netresearchgate.net Photochemical initiation using UV or visible light can also be used to promote the reaction, sometimes reducing the need for chemical initiators. researchgate.netresearchgate.net

| Component | Role | Common Examples |

| Substrate | Starting Material | 2-Fluoro-3-methylbenzoic acid |

| Brominating Agent | Source of Bromine | N-Bromosuccinimide (NBS) |

| Initiator | Generates Radicals | AIBN, Benzoyl Peroxide (BPO), Light |

| Solvent | Reaction Medium | 1,2-Dichlorobenzene, Acetonitrile |

Achieving high selectivity in the bromination of 2-fluoro-3-methylbenzoic acid is critical. The aromatic ring contains two substituents, a fluorine atom and a carboxylic acid group, which significantly influence the molecule's reactivity. Both the fluoro and carboxyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. google.comgoogle.com This deactivation inherently favors the free-radical substitution on the side-chain (benzylic position) over electrophilic attack on the ring.

However, the reaction conditions must be carefully controlled. The presence of any ionic impurities or polar solvents can promote an ionic mechanism, leading to undesired ring bromination. Therefore, maintaining a low concentration of bromine and ensuring the reaction proceeds under strict radical conditions is paramount. The electronegative nature of the substituents can also hinder the benzylic bromination reaction, sometimes requiring harsher conditions (higher temperatures or longer reaction times) to achieve good yields, which in turn can increase the risk of side-product formation. google.com

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses offer alternative routes that can provide better control over selectivity and yield, particularly when direct bromination proves challenging. These methods often involve modifying the starting material to facilitate a cleaner bromination reaction.

One common strategy to improve the outcome of the benzylic bromination is to first protect or derivatize the carboxylic acid group. google.com The acidic proton of the carboxyl group can potentially interfere with the radical reaction. Converting the carboxylic acid to an ester, for example, a methyl or ethyl ester, can prevent these side reactions.

This two-step process involves:

Esterification: 2-fluoro-3-methylbenzoic acid is converted to its corresponding ester (e.g., methyl 2-fluoro-3-methylbenzoate) using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Bromination: The resulting ester undergoes benzylic bromination with NBS and a radical initiator as described previously.

Hydrolysis: The brominated ester is then hydrolyzed back to the free carboxylic acid, yielding the final product, this compound. google.com

This approach often leads to higher yields and purity by minimizing side reactions associated with the free carboxylic acid.

The bromomethyl group can be introduced through various established transformations. The primary method remains the free-radical bromination of the corresponding methyl-substituted precursor. researchgate.net

An alternative, though less direct, synthetic plan could involve the transformation of a different functional group at the 3-position into a bromomethyl group. For instance, if a precursor such as 2-fluoro-3-(hydroxymethyl)benzoic acid were available, the hydroxyl group could be converted to a bromine atom using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). organic-chemistry.org This pathway avoids the challenges of free-radical reactions but requires a different starting material that already possesses a functionalized side chain.

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly processes. For the synthesis of this compound, this includes the use of novel technologies and careful optimization of reaction parameters.

Advanced techniques that can be applied to benzylic bromination include:

Continuous-Flow Chemistry: Performing the bromination in a flow reactor offers superior control over reaction temperature, time, and mixing. This can enhance safety, improve consistency, and allow for easier scaling. Continuous-flow protocols using photochemical activation have been successfully developed for NBS brominations. researchgate.net

Photoredox Catalysis: Visible-light-induced bromination can proceed under mild conditions, often without the need for traditional radical initiators, offering a "greener" alternative. researchgate.net

Electrochemical Methods: Two-phase electrolysis systems can be used for the side-chain bromination of substituted toluenes, providing high yields and selectivity under mild conditions. cecri.res.in

Process optimization is crucial for maximizing the yield and purity of this compound. This involves systematically adjusting various parameters. For instance, the stoichiometry of NBS and the radical initiator must be carefully controlled. Using an insufficient amount of NBS will result in incomplete conversion, while a large excess can lead to the formation of dibrominated byproducts.

The table below illustrates how reaction parameters can be optimized, based on findings for similar benzylic brominations. researchgate.net

| Entry | NBS (equivalents) | AIBN (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 0.05 | 80 | 12 | 75 |

| 2 | 1.1 | 0.05 | 80 | 8 | 92 |

| 3 | 1.1 | 0.10 | 80 | 6 | 94 |

| 4 | 1.5 | 0.10 | 80 | 6 | 88 (with dibromo byproduct) |

| 5 | 1.1 | 0.10 | 90 | 4 | 91 |

Note: Data is illustrative and represents a typical optimization study for benzylic bromination.

Through careful selection of the synthetic route and meticulous optimization of reaction conditions, this compound can be prepared efficiently and in high purity.

Micro-reactor Technology in Bromomethylation Reactions

Micro-reactor technology, a cornerstone of flow chemistry, provides a powerful tool for the bromomethylation of aromatic compounds. researchgate.net This technology utilizes channels with sub-millimeter dimensions, which offer superior heat and mass transfer compared to conventional batch reactors. eurekaselect.com For the synthesis of this compound, the starting material, 2-fluoro-3-methylbenzoic acid, would be continuously pumped through a micro-reactor along with a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator. organic-chemistry.orglibretexts.org

The enhanced thermal control in micro-reactors is particularly beneficial for exothermic bromination reactions, minimizing the risk of thermal runaways and the formation of undesired byproducts, such as dibrominated species. eurekaselect.com Furthermore, the precise control over residence time, temperature, and stoichiometry afforded by micro-reactors allows for the fine-tuning of the reaction to maximize the yield of the desired monobrominated product. rsc.org Light-induced, or photochemical, benzylic bromination can also be effectively implemented in continuous flow systems, often leading to cleaner reactions and higher selectivity. rsc.org

The use of micro-reactors can lead to significant improvements in reaction outcomes. The following table illustrates a comparative analysis of a traditional batch process versus a micro-reactor-based continuous flow process for a representative benzylic bromination.

Table 1: Comparison of Batch vs. Micro-reactor Bromomethylation

| Parameter | Traditional Batch Process | Micro-reactor Continuous Flow |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield of Monobrominated Product | 65-75% | >90% |

| Formation of Dibrominated Byproduct | 10-20% | <5% |

| Process Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes and superior heat exchange |

Enhancement of Reaction Yields and Selectivity in Multi-step Preparations

The principles of continuous flow chemistry can be extended to multi-step syntheses, offering a streamlined and efficient pathway for the preparation of complex molecules. nih.govlibretexts.org In the context of this compound, a multi-step sequence could involve the initial synthesis of 2-fluoro-3-methylbenzoic acid followed by its subsequent bromomethylation. By integrating these steps into a continuous flow system, intermediates can be generated and consumed in situ, avoiding the need for isolation and purification at each stage. nih.gov

The benefits of an integrated multi-step continuous synthesis are highlighted in the following table, which compares this approach to a conventional multi-step batch synthesis.

Table 2: Yield Enhancement in Multi-step Synthesis

| Synthesis Stage | Conventional Multi-step Batch Yield | Integrated Multi-step Continuous Flow Yield |

|---|---|---|

| Step 1: Synthesis of Precursor | 85% | 95% |

| Step 2: Bromomethylation | 70% | 92% |

The adoption of such advanced synthetic methodologies not only improves the efficiency and safety of chemical production but also aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 2 Fluorobenzoic Acid

Reactions of the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site and a good leaving group (bromide), making it highly susceptible to a variety of chemical transformations. Its primary benzylic nature favors bimolecular nucleophilic substitution (SN2) pathways, although under certain conditions, unimolecular (SN1) or radical mechanisms can be observed.

Nucleophilic substitution is a cornerstone of organic synthesis, enabling the conversion of one functional group to another. nih.gov In the case of 3-(bromomethyl)-2-fluorobenzoic acid, the benzylic bromide is readily displaced by a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. libretexts.org This pathway is favored for primary halides and results in the inversion of stereochemistry if the carbon were chiral.

The synthesis of ethers from this compound can be achieved through reaction with alkoxides or phenoxides, a classic transformation known as the Williamson ether synthesis. masterorganicchemistry.com Similarly, esters can be formed by nucleophilic attack of a carboxylate anion. These reactions provide straightforward access to a diverse range of derivatives where the bromomethyl group is converted into an alkoxy- or acyloxymethyl group, respectively.

| Reactant Class | Nucleophile Example | Product Type | General Conditions |

| Alcohols/Phenols | Sodium ethoxide (CH₃CH₂ONa) | Ether | Polar aprotic solvent (e.g., DMF, DMSO) |

| Carboxylic Acids | Sodium acetate (B1210297) (CH₃COONa) | Ester | Polar aprotic solvent (e.g., DMF, DMSO) |

The table illustrates the expected Williamson ether synthesis and esterification reactions based on the established reactivity of benzylic bromides.

The introduction of nitrogen-containing functional groups is a critical transformation in medicinal and materials chemistry. nih.gov The bromomethyl group readily reacts with various nitrogen nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding substituted benzylamines. Another powerful strategy involves the reaction with sodium azide (B81097) to produce a benzyl (B1604629) azide intermediate, which can be subsequently reduced to a primary amine or used in copper-catalyzed "click" cycloaddition reactions. nih.gov Furthermore, N-alkylation of amides can be achieved, leading to the formation of N-benzyl amides. organic-chemistry.org

| Nucleophile | Product Type | Key Features |

| Amines (R-NH₂) | Substituted Amines | Direct formation of a C-N bond. hud.ac.uk |

| Sodium Azide (NaN₃) | Azides | Versatile intermediate for amines or triazoles. nih.gov |

| Amides (R-CONH-R') | N-Alkylated Amides | Forms a new C-N bond at the amide nitrogen. organic-chemistry.org |

This table outlines common methods for introducing nitrogen-containing moieties by leveraging the reactivity of the bromomethyl group.

Analogous to ether synthesis, thioethers can be readily prepared by reacting this compound with thiols or their corresponding thiolate anions. acsgcipr.org Sulfur nucleophiles are generally potent, leading to efficient SN2 displacement of the bromide. This reaction is a fundamental method for forming carbon-sulfur bonds, which are integral to many biologically active molecules and materials. acsgcipr.org The in situ generation of the thiolate anion from a thiol using a mild base is a common practice in these syntheses. acsgcipr.org

| Nucleophile | Product Type | General Conditions |

| Thiolates (R-S⁻) | Thioethers (R-S-CH₂-Ar) | A base (e.g., K₂CO₃, NaH) in a polar solvent (e.g., DMF, Ethanol). acsgcipr.org |

| Thiourea | Isothiouronium Salt | Intermediate that can be hydrolyzed to a thiol. |

This table shows representative pathways for the formation of thioethers from the bromomethyl starting material.

While the Suzuki-Miyaura reaction is most renowned for coupling sp²-hybridized carbons (e.g., aryl halides), its application has been extended to sp³-hybridized centers, including benzylic halides. nih.govacs.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between the benzylic carbon of this compound and an organoboron compound, such as an arylboronic acid. nih.govkochi-tech.ac.jp The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. kochi-tech.ac.jp The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

| Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Diaryl Methane Derivative |

| Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Diaryl Methane Derivative |

Data based on established protocols for the Suzuki-Miyaura coupling of benzylic bromides. nih.govacs.org

The benzylic C-Br bond in this compound can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This intermediate is significantly more stable than simple alkyl radicals because the unpaired electron can be delocalized into the π-system of the aromatic ring. masterorganicchemistry.com This property makes the compound amenable to radical-mediated transformations. Such reactions are often initiated by light (photolysis) or radical initiators like AIBN. A classic example of a reaction proceeding through a benzylic radical is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) to convert a benzylic C-H bond into a C-Br bond—the very reaction that could be used to synthesize the parent compound. masterorganicchemistry.comresearchgate.net The stability of this radical intermediate suggests its potential participation in other radical processes, such as atom transfer radical polymerization (ATRP) or other radical C-C bond-forming reactions. researchgate.net

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives such as esters and amides, which are common intermediates in the development of more complex molecules.

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation for creating key synthetic intermediates. This reaction is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. Given the structure of this compound, standard esterification conditions are applicable. For instance, reacting it with methanol (B129727) in the presence of sulfuric acid would yield methyl 3-(bromomethyl)-2-fluorobenzoate. lookchem.com

Table 1: Representative Esterification Reactions

| Reactant | Reagents | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 3-(bromomethyl)-2-fluorobenzoate |

| This compound | Ethanol, HCl (catalyst) | Ethyl 3-(bromomethyl)-2-fluorobenzoate |

| This compound | tert-Butanol, DCC, DMAP | tert-Butyl 3-(bromomethyl)-2-fluorobenzoate |

Amidation of the carboxylic acid functionality provides a direct route to novel amide compounds, which are prevalent scaffolds in medicinal chemistry. nih.gov This transformation can be accomplished by reacting this compound with a primary or secondary amine. However, the direct reaction requires high temperatures to drive off water, which can be detrimental to other functional groups in the molecule.

Therefore, the carboxylic acid is typically activated first to facilitate the reaction under milder conditions. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The activated intermediate is then treated with the desired amine to form the amide bond. britannica.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective catalysts for direct amidation, proceeding under mild conditions with a broad range of amines. nih.gov

Table 2: Common Amidation Strategies

| Activation Method | Reagents | Intermediate | Final Product Example (with Aniline) |

|---|

While less common for synthetic utility, decarboxylation—the removal of the carboxyl group—can occur under harsh thermal conditions, often in the presence of a catalyst like copper. researchgate.net For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures, which could lead to decomposition or unwanted side reactions involving the bromomethyl group. researchgate.net

Conversely, the reduction of the carboxylic acid group to a primary alcohol offers a valuable transformation pathway. Powerful reducing agents are required for this conversion, as carboxylic acids are relatively resistant to reduction. britannica.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing the carboxylic acid to the corresponding primary alcohol, (3-(bromomethyl)-2-fluorophenyl)methanol. chemguide.co.uklibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another potent and often more selective reagent for the reduction of carboxylic acids. libretexts.orgyoutube.com

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound is substituted with both electron-donating (fluoro, via resonance) and electron-withdrawing (fluoro, via induction; carboxylic acid; bromomethyl) groups. This complex electronic environment dictates the regioselectivity and feasibility of further aromatic functionalization.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents determine the position of the incoming electrophile.

-F (Fluoro): Ortho, para-directing, but deactivating due to its strong inductive effect.

-COOH (Carboxylic Acid): Meta-directing and strongly deactivating.

-CH₂Br (Bromomethyl): Meta-directing (as an alkyl group with an electron-withdrawing substituent) and deactivating.

The combined effect of these groups makes the ring significantly deactivated towards electrophilic attack. However, under forcing conditions, substitution would be directed to the positions meta to the -COOH and -CH₂Br groups and ortho/para to the -F group. The most likely position for substitution is C-4 (para to the fluorine and meta to the bromomethyl group).

Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. libretexts.orgyoutube.com This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halogen). libretexts.org In this compound, the fluorine atom could potentially act as a leaving group. The deactivating nature of the carboxyl and bromomethyl groups enhances the ring's susceptibility to nucleophilic attack, making SNAr a plausible transformation pathway, particularly with strong nucleophiles. science.govyoutube.com

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. researchgate.netias.ac.inrsc.org The carboxylic acid group is a well-established directing group for ortho-C-H activation. sioc-journal.cn In the context of this compound, the carboxyl group can direct a metal catalyst (commonly palladium, rhodium, or ruthenium) to selectively activate the C-H bond at the C-4 position.

This process typically involves the formation of a five- or six-membered metallacycle intermediate, which brings the metal catalyst into close proximity to the target C-H bond. researchgate.net This intermediate can then react with various coupling partners to introduce new functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at the C-4 position with high regioselectivity. nih.gov This strategy circumvents the challenges associated with the inherent electronic biases of electrophilic aromatic substitution. nih.gov

Table 3: Potential C-H Activation at the C-4 Position

| Catalyst System | Coupling Partner | Potential Product |

|---|---|---|

| Pd(OAc)₂ / Ligand | Arylboronic Acid (Suzuki Coupling) | 4-Aryl-3-(bromomethyl)-2-fluorobenzoic acid |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkene (Olefination) | 3-(Bromomethyl)-2-fluoro-4-vinylbenzoic acid |

| RuCl₂(p-cymene)₂ | Alkyne (Annulation) | Fused polycyclic derivatives |

Derivatization Strategies and Analog Synthesis Based on 3 Bromomethyl 2 Fluorobenzoic Acid

Design and Synthesis of Novel Benzoic Acid Derivatives

The design and synthesis of new derivatives of 3-(bromomethyl)-2-fluorobenzoic acid can be systematically approached by modifying its primary functional groups. These modifications can be broadly categorized into transformations at the carboxylic acid position and elaborations of the bromomethyl side chain.

The carboxylic acid moiety is a primary site for derivatization, commonly transformed into esters and amides to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The synthesis of esters from this compound can be achieved through various established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. mdpi.com Alternatively, milder conditions can be employed, such as using coupling agents or N-bromosuccinimide as a catalyst. researchgate.net The choice of alcohol can introduce a wide variety of alkyl or aryl groups, thereby systematically altering the steric and electronic properties of the molecule.

| Reactant (Alcohol) | Product (Ester) | Potential Reaction Condition |

|---|---|---|

| Methanol (B129727) | Methyl 3-(bromomethyl)-2-fluorobenzoate | H2SO4, reflux |

| Ethanol | Ethyl 3-(bromomethyl)-2-fluorobenzoate | H2SO4, reflux |

| Isopropanol | Isopropyl 3-(bromomethyl)-2-fluorobenzoate | DCC, DMAP |

| Phenol | Phenyl 3-(bromomethyl)-2-fluorobenzoate | EDC, HOBt |

Amidation: The conversion of the carboxylic acid to an amide is another crucial modification. This is typically achieved by reacting the acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org The vast array of commercially available amines allows for the introduction of a diverse range of substituents, which is particularly valuable in drug discovery for probing interactions with biological targets. One-pot condensation reactions mediated by reagents like TiCl4 have also been reported for efficient amide bond formation. nih.gov

| Reactant (Amine) | Product (Amide) | Potential Coupling Reagent |

|---|---|---|

| Ammonia (B1221849) | 3-(Bromomethyl)-2-fluorobenzamide | EDC, HOBt |

| Methylamine | 3-(Bromomethyl)-2-fluoro-N-methylbenzamide | HATU, DIPEA |

| Aniline | 3-(Bromomethyl)-2-fluoro-N-phenylbenzamide | DCC, DMAP |

| Morpholine | (3-(Bromomethyl)-2-fluorophenyl)(morpholino)methanone | TiCl4, Pyridine |

The bromomethyl group is a highly reactive handle for introducing structural complexity through nucleophilic substitution reactions. The benzylic nature of the carbon-bromine bond makes it susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Substitution: Various nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace the bromide ion. masterorganicchemistry.comyoutube.com This allows for the synthesis of ethers, amines, thioethers, and other functionalized derivatives. For example, reaction with alkoxides or phenoxides yields ethers, while reaction with amines or azides provides access to amino and azido (B1232118) derivatives, respectively. Thiolates can be used to introduce sulfur-containing moieties. libretexts.org These reactions are typically carried out in the presence of a base to generate the nucleophile in situ or to neutralize the HBr byproduct.

| Nucleophile | Product Functional Group | Example Product |

|---|---|---|

| RO- (Alkoxide) | Ether | 3-(Methoxymethyl)-2-fluorobenzoic acid |

| R2NH (Amine) | Amine | 3-((Dimethylamino)methyl)-2-fluorobenzoic acid |

| N3- (Azide) | Azide (B81097) | 3-(Azidomethyl)-2-fluorobenzoic acid |

| RS- (Thiolate) | Thioether | 3-((Phenylthio)methyl)-2-fluorobenzoic acid |

| CN- (Cyanide) | Nitrile | 3-(Cyanomethyl)-2-fluorobenzoic acid |

The resulting derivatives can serve as intermediates for further transformations. For instance, an azido derivative can undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, a common motif in medicinal chemistry. researchgate.net Similarly, a nitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification.

Introduction of Additional Functionalities on the Aromatic Core

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the existing substituents: the fluorine atom, the carboxylic acid group, and the bromomethyl group. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. libretexts.org The bromomethyl group is weakly deactivating and also directs to ortho- and para-positions. The interplay of these directing effects will determine the position of the incoming electrophile.

Nitration: Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. nih.govmasterorganicchemistry.com Based on the directing effects of the substituents in 2-fluorobenzoic acid derivatives, the nitro group is expected to be introduced at the position para to the fluorine atom. researchgate.net

Halogenation: The introduction of another halogen atom, such as chlorine or bromine, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. chemistrysteps.com The regioselectivity is again governed by the existing substituents, with the position para to the activating fluorine atom being a likely site of substitution.

Development of Bioisosteric Analogues for Structure-Activity Relationship Studies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties, but which may alter other characteristics such as metabolic stability or bioavailability.

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. The tetrazole ring is a well-established bioisostere for the carboxylic acid moiety. researchgate.netacs.org Tetrazoles are of comparable acidity to carboxylic acids and can participate in similar interactions with biological targets. researchgate.net However, they are generally more metabolically stable. researchgate.net

The synthesis of a tetrazole analogue of this compound would likely proceed through the corresponding nitrile. The carboxylic acid can be converted to a primary amide, which is then dehydrated to the nitrile. Subsequent reaction of the nitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt, would yield the desired 5-substituted tetrazole. beilstein-journals.org

| Original Functional Group | Bioisostere | Key Properties | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Acidic, Planar | Increased metabolic stability, altered lipophilicity |

The development of such bioisosteric analogues is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of a potential drug candidate and for establishing a comprehensive structure-activity relationship.

Applications of 3 Bromomethyl 2 Fluorobenzoic Acid in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Building Block in Complex Molecule Construction

The unique combination of reactive sites on 3-(Bromomethyl)-2-fluorobenzoic acid makes it an important component in the synthesis of diverse and complex molecules. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the bromomethyl group is an excellent electrophile for substitution reactions, allowing for the introduction of various nucleophiles and the extension of carbon chains.

The structure of this compound is incorporated into the synthesis of precursors for various Active Pharmaceutical Ingredients (APIs). Its utility lies in its ability to introduce a fluorinated benzoic acid moiety with a reactive handle (the bromomethyl group) for further molecular elaboration. This is particularly valuable in the development of small molecule kinase inhibitors, a significant class of drugs used primarily in oncology. ed.ac.uk Kinases are enzymes that play a central role in complex cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.ukacs.org The synthesis of these inhibitors often involves multi-step processes where building blocks like this compound are used to construct the final complex structure.

For example, the synthesis of certain kinase inhibitors involves the esterification of the benzoic acid followed by reactions at the bromomethyl position to build the core structure of the potential drug molecule. ed.ac.uk

In the field of agrochemicals, derivatives of 3-bromomethylbenzoic acid are valuable starting materials for the synthesis of certain herbicides. google.com The bromomethyl group allows for the introduction of specific functionalities that confer herbicidal activity. While the patent literature primarily discusses the synthesis of related structures like 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid from its corresponding methyl analog, the underlying principle of using the reactive bromomethyl group as a key synthetic handle is applicable. google.com This reactivity is crucial for creating the complex organic molecules required for modern agricultural products.

The inclusion of fluorine atoms in organic molecules can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. Fluoropolymers are considered advanced materials due to their exceptional physicochemical properties and their role in key technologies. fluoropolymers.eu While specific examples detailing the use of this compound in specialty polymers are not extensively documented in the reviewed literature, its structure is well-suited for such applications. It could potentially be used as a monomer or a functionalizing agent to introduce the fluorobenzoic acid moiety into a polymer chain, thereby modifying the properties of the resulting material for specialized applications in electronics, aerospace, or coatings.

Role in the Synthesis of Biologically Active Compounds

The compound is a key intermediate in the laboratory-scale synthesis of various biologically active molecules. Its reactive nature allows chemists to build upon its scaffold to create novel compounds for biological screening and drug discovery programs.

Enzyme inhibitors are a cornerstone of modern pharmacology. This compound serves as a precursor in the synthesis of several classes of these inhibitors.

Kinase Inhibitors: Kinase inhibitors represent one of the most important classes of modern drugs, with a multitude of approved therapies for cancer and other disorders. ed.ac.ukacs.org The synthesis of novel and selective kinase inhibitors is an area of intense research. nih.gov The fluorinated phenyl ring of this compound can be a key component in binding to the ATP pocket of kinases, while the bromomethyl group provides a reactive site to link different chemical fragments together to build the final inhibitor. ed.ac.uk The development of these molecules often involves creating libraries of related compounds to optimize potency and selectivity, a process facilitated by versatile building blocks.

Methyltransferase Inhibitors: DNA methyltransferases (DNMTs) are enzymes that play a crucial role in epigenetic gene regulation. nih.govnih.gov Inhibitors of these enzymes are being investigated as potential anticancer agents. nih.gov The general strategy for creating small molecule inhibitors often involves synthesizing compounds that can interact with the enzyme's active site. sigmaaldrich.com this compound can be used to synthesize larger, more complex molecules designed to fit into the binding pockets of enzymes like DNMTs, making it a valuable precursor in the discovery of new epigenetic modulators.

| Enzyme Class | Role of this compound | Therapeutic Area |

|---|---|---|

| Kinase Inhibitors | Serves as a key building block for constructing the core scaffold of inhibitor molecules. ed.ac.uknih.gov | Oncology, Autoimmune Disorders acs.org |

| Methyltransferase Inhibitors | Used as a precursor to create more complex molecules for screening as potential epigenetic modulators. nih.govnih.gov | Oncology nih.gov |

Components in the Synthesis of Immunosuppressive Agents

The general synthetic utility of bromomethylbenzoic acids in medicinal chemistry suggests a potential role for this compound as a key intermediate in the synthesis of novel immunosuppressive drug candidates. Its ability to introduce a fluorinated benzoic acid moiety into a target molecule can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compound.

Table 1: Potential Reactions in the Synthesis of Bioactive Molecules

| Reaction Type | Reactant | Potential Product Moiety |

| Nucleophilic Substitution | Amine | Substituted aminomethylbenzoic acid |

| Nucleophilic Substitution | Thiol | Substituted thiomethylbenzoic acid |

| Nucleophilic Substitution | Alcohol/Phenol | Substituted alkoxymethyl/phenoxymethylbenzoic acid |

| Esterification | Alcohol | Benzoic acid ester |

| Amidation | Amine | Benzoic acid amide |

Applications in Drug Discovery and Pharmacological Research

The utility of this compound extends into the broader realm of drug discovery and pharmacological research. As a versatile chemical building block, it enables the synthesis of diverse libraries of compounds for screening against various biological targets. chemimpex.com The presence of both a bromine and a fluorine atom on the benzene (B151609) ring enhances its reactivity and provides unique electronic properties that can influence biological activity. chemimpex.com

Derivatives of fluorinated benzoic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic drugs. chemimpex.com The strategic placement of the fluorine atom can alter the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity to target proteins. The bromomethyl group, in turn, allows for covalent modification of biological targets or serves as a handle for further chemical elaboration.

Table 2: Key Structural Features and Their Significance in Drug Design

| Structural Feature | Significance |

| Bromomethyl Group | Reactive handle for introducing the molecule into larger structures through alkylation reactions. |

| Fluorine Atom | Can enhance metabolic stability, binding affinity, and membrane permeability. |

| Carboxylic Acid | Provides a site for salt formation to improve solubility and can participate in hydrogen bonding interactions with biological targets. |

Contribution to Labeled Compound Synthesis for Diagnostic or Research Applications (e.g., Radiolabeling)

The synthesis of isotopically labeled compounds is crucial for preclinical and clinical drug development, allowing researchers to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of molecules labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The chemical structure of this compound makes it a potential precursor for the synthesis of PET tracers. The bromomethyl group is a well-established reactive site for the introduction of radiolabels. For example, it can be readily displaced by a radioactive nucleophile.

One common method for ¹¹C-labeling is through the use of [¹¹C]methyl iodide, a versatile reagent for introducing a radioactive methyl group. nih.govresearchgate.net While direct labeling of the bromomethyl position with ¹¹C is not a standard approach, the carboxylic acid functionality could be a target for derivatization with a ¹¹C-labeled reagent.

Furthermore, the existing fluorine atom could potentially be replaced with ¹⁸F in the later stages of a synthetic sequence, although this would require specific precursor design. The development of novel ¹⁸F-labeled tracers is a significant area of research in PET imaging. mdpi.comrsc.org Benzoic acid derivatives are known to be used in the development of radiotracers, highlighting the potential of this compound class in diagnostic applications. researchgate.netnih.gov

Table 3: Potential Radiolabeling Strategies

| Isotope | Labeling Precursor | Potential Reaction |

| ¹¹C | [¹¹C]Methyl Iodide | Alkylation of a suitable nucleophile derived from a modified this compound structure. |

| ¹⁸F | [¹⁸F]Fluoride | Nucleophilic substitution on an appropriate precursor derived from this compound. |

Spectroscopic and Analytical Characterization Methodologies in Research on 3 Bromomethyl 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 3-(Bromomethyl)-2-fluorobenzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within the this compound molecule. The spectrum provides key diagnostic signals that correspond to the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the bromomethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all crucial for structural confirmation.

The protons on the aromatic ring typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic current. Their specific chemical shifts and coupling patterns are influenced by the positions of the fluorine, carboxylic acid, and bromomethyl substituents. The methylene protons of the bromomethyl group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | ~7.0 - 8.2 | Multiplet (m) |

| Methylene (-CH₂Br) | ~4.5 - 5.0 | Singlet (s) |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet (br s) |

Note: Expected values are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would be expected to show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the attached substituents and their positions relative to each other), and the methylene carbon of the bromomethyl group. The carbon directly attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F), providing a definitive marker for its location.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~165 - 175 |

| Aromatic (C-F) | ~155 - 165 (doublet) |

| Aromatic (C-COOH) | ~130 - 140 |

| Aromatic (C-H) | ~115 - 135 |

| Aromatic (C-CH₂Br) | ~125 - 145 |

| Methylene (-CH₂Br) | ~25 - 35 |

Note: Expected values are approximate and can vary based on the solvent and spectrometer frequency.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals. The chemical shift of the fluorine signal provides direct evidence of its electronic environment on the aromatic ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed, further confirming the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of the compound with a high degree of accuracy. This allows for the calculation of the elemental formula. The experimentally determined mass is compared to the theoretical mass of the proposed formula (C₈H₆BrFO₂), and a close match (typically within a few parts per million) provides strong evidence for the compound's identity and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the this compound molecule is typically ionized by deprotonation to form the [M-H]⁻ ion in negative ion mode, or potentially by protonation or adduction with cations like sodium [M+Na]⁺ in positive ion mode. The resulting mass-to-charge ratio (m/z) of the molecular ion is then measured, allowing for the confirmation of the molecular weight. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information by showing the loss of specific groups, such as the bromine atom or the carboxylic acid group.

| Ion Type | Expected m/z |

| [M-H]⁻ | ~230.95 |

| [M+Na]⁺ | ~254.94 |

Note: Expected m/z values are based on the most abundant isotopes.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon electron impact. In the study of this compound, EI-MS would be expected to yield a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Anticipated Fragmentation Pattern:

While specific experimental data for this compound is not publicly available, a general fragmentation pattern can be predicted based on the structure. The molecular ion [M]•+ would be observed, with a significant M+2 peak of nearly equal intensity due to the 79Br and 81Br isotopes. Common fragmentation pathways would likely involve the loss of the bromine atom, the carboxyl group, or the entire bromomethyl group.

| Predicted Fragment Ion | m/z (for 79Br) | Predicted Origin |

| [C8H6BrFO2]•+ | 232 | Molecular Ion (M) |

| [C8H6FO2]+ | 153 | Loss of •Br |

| [C7H6BrF]•+ | 187 | Loss of •COOH |

| [C8H5BrFO]+ | 215 | Loss of •OH |

| [C7H5F]+ | 108 | Loss of •CH2Br and CO2 |

This table represents predicted data and awaits experimental verification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups. For this compound, key absorptions are expected for the O-H and C=O bonds of the carboxylic acid, the C-Br bond, the C-F bond, and the aromatic ring.

| Functional Group | Anticipated Wavenumber (cm-1) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching |

| C-F (Aryl) | 1250-1100 | Stretching |

| C-Br (Alkyl) | 650-550 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

This table represents predicted data based on characteristic functional group frequencies and awaits experimental verification.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for confirming the presence of the aromatic ring and the C-Br bond, which can sometimes be weak in IR spectra.

| Functional Group | Anticipated Raman Shift (cm-1) | Vibrational Mode |

| Aromatic Ring | 1615-1590 | Ring Breathing |

| C=O (Carboxylic Acid) | 1680-1640 | Stretching |

| C-Br (Alkyl) | 650-550 | Stretching |

This table represents predicted data based on characteristic functional group frequencies and awaits experimental verification.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its bond lengths, bond angles, and crystal packing. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Hypothetical Crystallographic Data:

In the absence of published experimental data, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 975.4 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes only. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 Bromomethyl 2 Fluorobenzoic Acid

Molecular Structure and Conformation Analysis

A theoretical investigation into the molecular structure and conformation of 3-(Bromomethyl)-2-fluorobenzoic acid would be foundational to understanding its chemical behavior.

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential for determining the optimized geometry and electronic structure of this compound. These calculations would yield crucial data, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule's lowest energy state. Furthermore, analysis of the electronic structure would offer insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are fundamental to predicting reactivity.

Conformational Searching and Energy Landscape Mapping

The presence of rotatable bonds, particularly around the bromomethyl and carboxylic acid groups, suggests that this compound can exist in multiple conformations. A systematic conformational search and the subsequent mapping of the potential energy landscape would be necessary to identify the various stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at various temperatures.

Reactivity and Reaction Mechanism Studies

Theoretical studies are invaluable for predicting how a molecule will behave in chemical reactions.

Prediction of Reaction Pathways and Transition States

Computational methods could be employed to predict the most likely pathways for reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the activation energies for various potential reactions. This would allow for the elucidation of detailed reaction mechanisms, for instance, in nucleophilic substitution reactions at the bromomethyl group.

Theoretical Analysis of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, a theoretical analysis can predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different reaction pathways leading to various isomers, it would be possible to determine which products are kinetically and thermodynamically favored. This is particularly relevant for a molecule with multiple reactive sites like this compound.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of molecules. By calculating properties such as vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy), theoretical models can generate predicted spectra. These can then be compared with experimental data to confirm the molecular structure and assign spectral features to specific atomic and molecular motions.

Intermolecular Interactions and Crystal Packing Analyses (for crystalline forms)

The solid-state structure of this compound is anticipated to be governed by a variety of intermolecular interactions, leading to a specific crystal packing arrangement. While the precise polymorphic form would require experimental determination, a theoretical analysis of the potential interactions provides insight into the likely supramolecular architecture. The primary interactions expected to direct the crystal packing include strong hydrogen bonds, halogen bonds, and weaker van der Waals forces.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is predicted to be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids commonly form highly stable centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This robust synthon is a dominant feature in the crystal structures of a vast number of benzoic acid derivatives and is expected to be the primary organizing force in the crystal packing of the title compound.

C—H···O and C—H···F Interactions: Weak hydrogen bonds involving the methylene (B1212753) protons of the bromomethyl group and the aromatic protons as donors, and the carboxylic oxygen or fluorine atoms as acceptors, are likely to contribute to the stability of the crystal lattice.

Halogen Bonding (Br···O, Br···F, Br···Br): The bromine atom of the bromomethyl group can act as a halogen bond donor, interacting with electronegative atoms like the carboxylic oxygen or the fluorine atom of a neighboring molecule. While less common, Br···Br interactions of both type I (van der Waals contacts) and type II (true halogen bonds) could also be present, further influencing the packing arrangement.

π–π Stacking: The presence of the aromatic ring suggests the possibility of π–π stacking interactions between adjacent molecules. The fluorine substituent can modulate the electron density of the aromatic ring, potentially influencing the geometry and strength of these interactions, which could manifest as either face-to-face or offset stacking arrangements.

The interplay of these varied interactions—the strong carboxylic acid dimerization, weaker hydrogen bonds, halogen bonds, and π-stacking—will ultimately determine the final, most thermodynamically stable crystal structure. A detailed understanding of this interplay would typically be achieved through Hirshfeld surface analysis of experimental X-ray crystallographic data, which is not currently available for this specific compound.

Computational Descriptors for Compound Characterization and Property Prediction

Computational descriptors are numerical values that characterize various aspects of a molecule's structure and properties. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. In the absence of extensive experimental data for this compound, a range of descriptors can be calculated to provide a theoretical profile of the molecule.

These descriptors are generally categorized into several classes:

Constitutional Descriptors (0D & 1D): These are the most straightforward descriptors, derived from the molecular formula and connectivity. They include properties like molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These descriptors are calculated from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and various connectivity indices.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and provide information about the molecule's three-dimensional structure, such as surface area and volume.

Physicochemical Descriptors: These descriptors relate to key physicochemical properties, many of which are crucial for applications in medicinal chemistry and materials science. Examples include the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and molar refractivity.

A selection of calculated computational descriptors for this compound is presented in the interactive table below. These values serve as a foundational dataset for predicting the compound's behavior and for comparing it with other molecules in silico.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 247.04 g/mol |

| Heavy Atom Count | 12 | |

| Aromatic Ring Count | 1 | |

| Rotatable Bond Count | 2 | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | 2.58 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | |

| Molar Refractivity | 49.3 cm³ | |

| Hydrogen Bonding | Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

These calculated descriptors provide a quantitative profile of this compound, suggesting it is a moderately lipophilic molecule with a notable polar surface area contributed by the carboxylic acid group. Such in silico characterization is the first step in more advanced computational studies, such as molecular docking simulations or the development of predictive QSAR models, should this compound be identified as a lead for further investigation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(Bromomethyl)-2-fluorobenzoic acid, and how can reaction conditions be optimized for high purity?

- Methodology :

- Bromination of methyl precursors : React 2-fluoro-3-methylbenzoic acid with brominating agents (e.g., NBS or HBr/H2O2) under controlled temperatures (40–60°C). Monitor progress via TLC or in situ NMR.

- Flow chemistry : Adapt methods from x-bromo-2-formylbenzoic acid synthesis (e.g., using microreactors to improve mixing and reduce toxic solvent use, as in Scheme 1 of ).

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, validated by GC or HPLC .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodology :

- Chromatography : Use GC (for volatile derivatives) or HPLC (for direct analysis) with UV detection at 254 nm .

- Spectroscopy : Confirm structure via / NMR (e.g., δ ~4.3 ppm for -CH2Br, δ ~165 ppm for COOH in ) and FT-IR (C=O stretch at ~1700 cm, C-Br at ~600 cm) .

- Melting point : Compare observed mp (e.g., 99–102°C for analogous brominated acids) to literature values .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., debromination or esterification) during bromomethylation of 2-fluorobenzoic acid derivatives?

- Methodology :

- Solvent selection : Replace dichloroethane/CCl4 with less toxic alternatives (e.g., acetonitrile or DMF) to minimize solvent-induced side reactions .

- Temperature control : Maintain reactions at 50–60°C to balance reactivity and stability of the bromomethyl group.

- Catalytic additives : Use radical inhibitors (e.g., BHT) or Lewis acids (e.g., FeCl3) to suppress undesired pathways .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions or cross-coupling reactions?

- Methodology :

- Electronic effects : The fluorine atom’s electron-withdrawing nature enhances electrophilicity at the benzylic bromine, facilitating SN2 reactions (e.g., Suzuki-Miyaura coupling with boronic acids) .

- Steric/chelation effects : Fluorine can direct regioselectivity in metal-catalyzed reactions (e.g., Pd-mediated couplings) by coordinating to transition metals .

Q. What role does this compound play in synthesizing complex heterocycles or bioactive molecules?

- Methodology :

- Phthalazinone synthesis : React with hydrazines to form phthalazin-1(2H)-ones, a scaffold in kinase inhibitors .

- Ligand design : Incorporate into spirocyclic indole derivatives (e.g., PDB ligand 4O0) for enzyme inhibition studies .

- Fluorene derivatives : Use as a precursor for 3-bromofluorenones via Friedel-Crafts alkylation .

Q. How can computational modeling guide the optimization of reaction pathways involving this compound?

- Methodology :

- DFT calculations : Predict transition states for bromomethyl group substitution to identify optimal leaving groups or nucleophiles.

- Docking studies : Model interactions between fluorobenzoic acid derivatives and target proteins (e.g., bacterial decarboxylases) to design inhibitors .

Data Contradictions and Resolution

-

Discrepancy in melting points : Some brominated benzoic acids (e.g., 3-bromophenylacetic acid) show mp variations (99–102°C vs. 117–119°C for 4-bromo isomers) .

- Resolution : Verify regiochemistry via NOESY NMR or X-ray crystallography to rule out isomerization during synthesis.

-

Conflicting solvent recommendations : Dichloroethane (toxic) in flow chemistry vs. acetonitrile (safer) .

- Resolution : Conduct solvent screens to balance safety and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。